N-isopropyl-3-(2-phenoxyethoxy)benzamide

Description

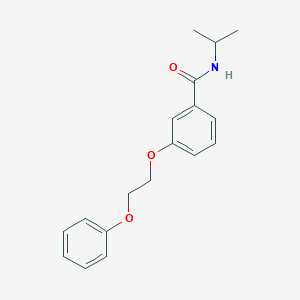

N-Isopropyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-phenoxyethoxy substituent at the 3-position of the benzamide core. The 2-phenoxyethoxy group may influence solubility, binding affinity, and metabolic stability compared to other substituents, though specific data on this compound remain absent in the literature reviewed here.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4g/mol |

IUPAC Name |

3-(2-phenoxyethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-7-6-10-17(13-15)22-12-11-21-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) |

InChI Key |

PMAKGYOAJGWGHT-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-isopropyl-3-(2-phenoxyethoxy)benzamide to key benzamide derivatives from the evidence, focusing on structural variations, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Pharmacological Activity and Mechanism

FCPR03 :

- PDE4 Inhibition : Demonstrates potent inhibition (IC₅₀ = 3.1 nM) of PDE4 catalytic domains, reducing depressive-like behaviors in mice via cAMP/PKA/Akt/GSK-3β pathway activation .

- Neuroplasticity Enhancement : Increases dendritic spine density (Figure 5), synaptic proteins (PSD95, synapsin 1; Figure 6), and dendritic branching (Figure 4) in stressed mice.

- Low Emetic Risk : Unlike rolipram, FCPR03 shows minimal emetic side effects due to selective PDE4B binding .

- SBI-9639: Targets SHP2 phosphatase in leukemia, disrupting oncogenic signaling. Structural features (furan-thiophenone group) enable π-π stacking interactions critical for binding .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

Substituent Effects on Bioactivity

- Oxygenated Side Chains: FCPR03’s cyclopropylmethoxy and difluoromethoxy groups enhance PDE4 affinity and blood-brain barrier penetration . The hypothetical 2-phenoxyethoxy group in the query compound may improve solubility but could reduce metabolic stability compared to smaller substituents.

- Aromatic Modifications: SBI-9639’s furan-thiophenone moiety enables selective SHP2 inhibition, whereas FCPR03’s difluoromethoxy group optimizes PDE4 binding .

Behavioral and Molecular Outcomes (FCPR03 vs. Rolipram)

Antidepressant Efficacy :

Safety Profile :

- Rolipram induces emesis via PDE4D inhibition, whereas FCPR03’s selectivity for PDE4B minimizes this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.